molecular formula C11H11N3O2 B7749065 CID 734777

CID 734777

Cat. No. B7749065
M. Wt: 217.22 g/mol
InChI Key: BBUDAGRJBTWLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 734777 is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 734777 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 734777 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemically Induced Dimerization (CID) in Cellular Biology :

    • CID is a valuable tool to study biological processes with applications in dissecting signal transductions, elucidating membrane, and protein trafficking with reversible and spatiotemporal control of protein function in cells (Voss, Klewer, & Wu, 2015).
  • Mammalian Inducible Gene Regulation :

    • Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing, allowing fine-tuning of gene expression at gradient levels or multiplex biological signals with different logic gating operations. It has significant implications in human cells and in vivo applications (Ma et al., 2023).
  • Solving Cell Biology Problems :

    • CID techniques have been instrumental in providing insight into lipid second messengers and small GTPases, explaining the signaling paradox in cell biology. Technical advances in CID have improved specificity and allowed simultaneous orthogonal manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
  • Applications in Transplantation for Primary Combined Immunodeficiency :

    • CID techniques have been applied in the context of hematopoietic stem cell transplantation for primary combined immunodeficiency (CID), demonstrating a feasible and efficacious option for the treatment of patients at high risk of graft-versus-host disease, infection, or both in an HLA-mismatched setting (Touzot et al., 2015).
  • Water Use Efficiency and Productivity in Agriculture :

    • Carbon isotope discrimination (CID) has been used as a selection criterion for improving water use efficiency (WUE) and productivity of barley under field and drought-stress conditions. It demonstrates the potential of CID as a reliable method for selecting high WUE and productivity in barley breeding programs (Anyia et al., 2007).

properties

IUPAC Name

2-(4-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-6-10(16)14-11(12-7)13-8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUDAGRJBTWLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 734777

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.